molecular formula C9H11Cl2N B2584936 (S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2109874-07-7

(S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B2584936
CAS RN: 2109874-07-7
M. Wt: 204.09
InChI Key: YYLDPTIPXZCUCP-FVGYRXGTSA-N
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Description

The compound is likely an organic molecule containing a chloro group and an amine group. The “S” in its name indicates it’s a specific stereoisomer, meaning it has a specific 3D spatial configuration .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,3-dihydro-1H-inden-1-amine with a chlorinating agent. The specific conditions and reagents would depend on the desired stereochemistry .


Molecular Structure Analysis

The molecular structure would be analyzed using techniques like X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the 3D arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound’s reactivity could be studied under various conditions. Its interaction with different reagents would shed light on its chemical properties and potential uses .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and pKa would be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Characterization

  • The development of new synthetic pathways and characterization of novel compounds is a key area of research. For instance, the study by Prashad et al. (2006) demonstrates an efficient and economical synthesis of a closely related compound, highlighting the importance of innovative synthetic routes in organic chemistry Prashad et al., 2006.

Application in Spectroscopy and Assays

  • Spectroscopic methods and fluorometric assays play a critical role in the quantification and analysis of chemical substances. Turdiu et al. (1974) explored the reaction of a similar compound for spectrophotofluorometric assays, which underscores the potential utility of related compounds in analytical chemistry Turdiu et al., 1974.

Exploration of Biological Activities

  • The search for new pharmacologically active compounds is a significant area of research. The study on the synthesis and biological evaluation of amino acid amides derived from a structurally related compound by Pettit et al. (2003) exemplifies the exploration of potential antineoplastic agents Pettit et al., 2003.

Advanced Material Development

  • Research into new materials often involves the synthesis and characterization of novel compounds. The creation of combinatorial libraries, as discussed by Davis et al. (2007), showcases the role of related compounds in the development of new materials with potential applications in various fields Davis et al., 2007.

Catalysis and Reaction Mechanisms

  • Understanding catalysis and reaction mechanisms is fundamental to the advancement of chemical sciences. The work by Zhang et al. (2008) on the synthesis of novel poly(amine imide)s illustrates the application of related compounds in elucidating complex reaction pathways Zhang et al., 2008.

Safety And Hazards

The safety and hazards associated with the compound would be determined through toxicological studies. This could involve looking at its effects in cell cultures or animal models .

Future Directions

Future research could involve studying the compound’s potential uses. For example, if it shows promising biological activity, it could be developed into a drug. Alternatively, it could have potential uses in materials science or other fields .

properties

IUPAC Name

(1S)-4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDPTIPXZCUCP-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

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